

# UNC926: A Technical Guide to its Target Engagement and Binding Affinity

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## Compound of Interest

Compound Name: UNC926

Cat. No.: B15623664

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## Introduction

**UNC926** is a chemical probe that has emerged as a valuable tool for studying the biological roles of methyl-lysine (Kme) reader domains. Specifically, it is recognized as an inhibitor of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1), a member of the polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. This technical guide provides an in-depth overview of **UNC926**'s target protein, its binding affinity, the experimental protocols used to characterize its interaction, and its implication in relevant signaling pathways.

## Target Protein: L3MBTL1

The primary target of **UNC926** is the L3MBTL1 protein, a histone methyl-lysine binding protein. [1] L3MBTL1 contains three malignant brain tumor (MBT) domains that are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2.[2][3] This interaction is critical for the formation of compact chromatin structures and the repression of gene transcription. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4]

## Binding Affinity of UNC926

**UNC926** exhibits a moderate binding affinity for its primary target, L3MBTL1, and its close homolog, L3MBTL3. The quantitative data for **UNC926**'s binding affinity are summarized in the table below.

Target Protein	Assay Type	Affinity Metric	Value (μM)
L3MBTL1	Biochemical Assay	IC50	3.9[3][4]
L3MBTL1	Biophysical Assay	Kd	3.9[2][5]
L3MBTL3	Biochemical Assay	IC50	3.2[4]

## Experimental Protocols

The determination of **UNC926**'s binding affinity for L3MBTL1 can be achieved through various in vitro assays. The following sections provide detailed methodologies for commonly employed techniques.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of inhibitors.

**Principle:** This assay measures the inhibition of the interaction between a donor fluorophore-labeled L3MBTL1 protein and an acceptor fluorophore-labeled histone peptide (e.g., biotinylated H4K20me1). When the donor and acceptor are in close proximity due to the L3MBTL1-histone interaction, FRET occurs. **UNC926** disrupts this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:



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**Caption:** Workflow for a TR-FRET based L3MBTL1 inhibition assay.

Detailed Protocol:

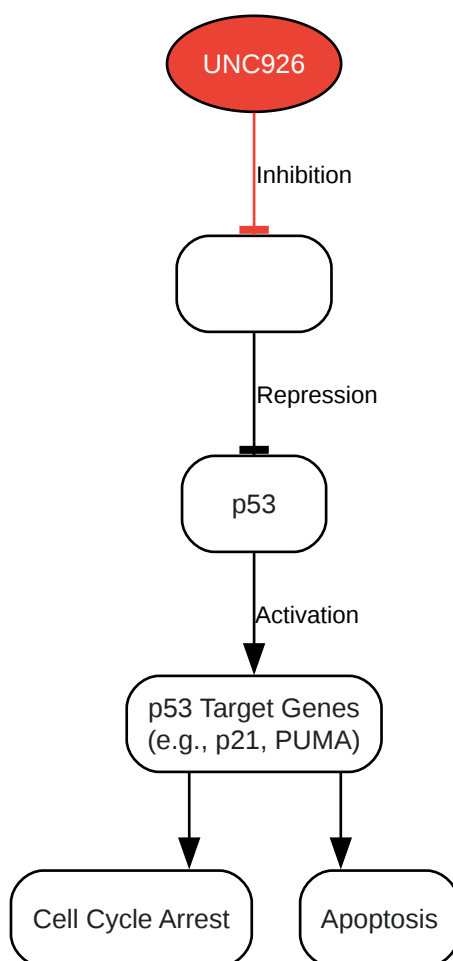
- Reagent Preparation:
  - Prepare a 2X solution of Europium-labeled L3MBTL1 (donor) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
  - Prepare a 2X solution of biotinylated H4K20me1 peptide and Streptavidin-Allophycocyanin (SA-APC) (acceptor) in assay buffer.
  - Prepare a serial dilution of **UNC926** in DMSO, followed by a further dilution in assay buffer to create a 4X compound solution.
- Assay Procedure:
  - Add 5  $\mu$ L of the 4X **UNC926** solution to the wells of a low-volume 384-well plate.
  - Add 5  $\mu$ L of the 2X L3MBTL1-Eu solution to all wells.
  - Add 10  $\mu$ L of the 2X biotin-H4K20me1/SA-APC solution to all wells to initiate the reaction.
  - The final assay volume is 20  $\mu$ L.
- Incubation and Detection:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
  - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (APC) after excitation at approximately 320-340 nm.
- Data Analysis:
  - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
  - Plot the TR-FRET ratio against the logarithm of the **UNC926** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another sensitive, bead-based assay for studying biomolecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of His-tagged L3MBTL1 and a biotinylated histone peptide. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. **UNC926** disrupts the L3MBTL1-peptide interaction, reducing the signal.

Experimental Workflow:



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